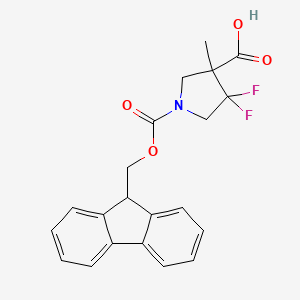

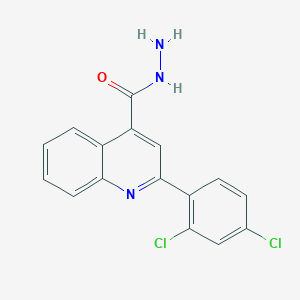

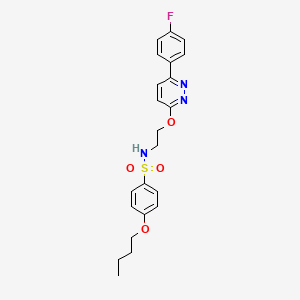

![molecular formula C22H12Cl2FN3 B2527794 6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-89-4](/img/structure/B2527794.png)

6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its diverse photophysical properties and potential applications in molecular electronics. The related compounds in the provided studies exhibit interesting behaviors such as solvatochromism, acidochromism, and solid-state fluorescence, which are indicative of their complex interactions with light and environment .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of the exact compound , they do detail the synthesis of closely related compounds. For instance, the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline derivatives involves 1,3-dipolar cycloaddition reactions, which could potentially be adapted for the synthesis of the target compound . Additionally, the synthesis of 7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-ones and related derivatives provides insights into the manipulation of the pyrazoloquinoline core, which is relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. This fusion results in a rigid planar structure that can affect the photophysical properties of the compound. The molecular structure is crucial in determining the electronic transitions and the interaction with light, which is evident from the study of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline . The structural analysis of these compounds can provide insights into the electronic properties of the target compound.

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives is influenced by the substituents on the core structure. The amino derivatives of pyrazoloquinoline, for example, exhibit protonation behavior that is dependent on the position and nature of the substituents . The reactivity towards protonation and the formation of charge-transfer complexes are important aspects that can be extrapolated to understand the chemical behavior of "6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure and substituents. The photophysical properties, such as fluorescence and solvatochromism, are particularly important for applications in molecular electronics and sensors. The studies show that these properties can be modulated by changes in the environment, such as solvent polarity and pH . The emission spectra, quantum yield, and lifetime of fluorescence are key parameters that can be used to characterize the physical properties of these compounds .

Scientific Research Applications

Photophysical Properties and Luminescent Applications

Optical Absorption and Fluorescence

The measured optical absorption and fluorescence spectra of derivatives similar to the specified compound exhibit significant trends based on solvent polarity and molecular structure alterations. These compounds, including methyl derivatives and other variants, show potential for luminescent or electroluminescent applications, emitting light in the green-yellow range depending on the solvent polarity. The spectral shifts and quantum chemical calculations suggest their suitability for various optical applications (Danel et al., 2010); (Całus et al., 2006).

Structural and Optical Properties

Studies on thin films derived from related quinoline derivatives reveal their nanocrystalline nature when deposited, with significant implications for their optical properties. These properties include absorption parameters, molar extinction coefficients, and the determination of electron transition types, highlighting their potential in optoelectronic devices and light-emitting diodes (Zeyada et al., 2016).

Sensory Applications and Molecular Logic Gates

Fluorescent Molecular Sensors

Certain derivatives exhibit characteristics suitable for the construction of fluorescent molecular sensors. Their structure allows for facile integration into systems that can operate via intramolecular charge transfer, showing promise for metal ion recognition and analyte-induced fluorescence enhancement, which are crucial for environmental monitoring and biological applications (Rurack et al., 2002).

Photovoltaic Applications

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been explored, with studies demonstrating their efficiency in organic-inorganic photodiode fabrication. These compounds' ability to form thin films and their response to illumination suggest their potential in improving solar cell technologies and developing new types of photodiodes (Zeyada et al., 2016).

properties

IUPAC Name |

6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl2FN3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(24)21(17)26-12-18(22)20(27-28)13-4-8-15(25)9-5-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBNALZWLMHAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

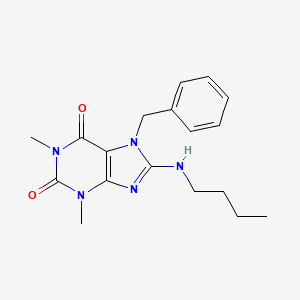

![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)

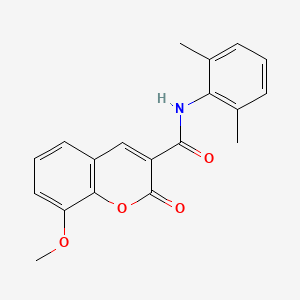

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

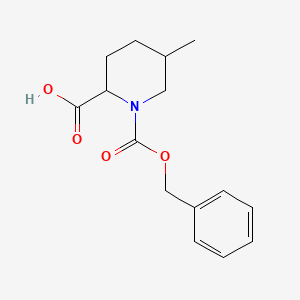

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)